1-Bromo-3-ethynyl-5-nitrobenzene

Description

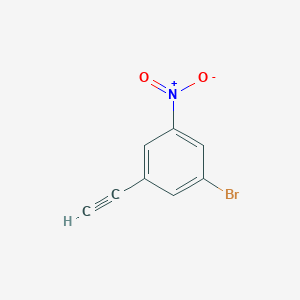

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-ethynyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKWUWACRGCEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Chemistry of 1 Bromo 3 Ethynyl 5 Nitrobenzene

Reactivity at the Aryl Bromine Center

The carbon-bromine bond on the aromatic ring is a key site for functionalization, primarily through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The presence of the strongly deactivating nitro group plays a crucial role in the reactivity profile of this position.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides bearing strongly electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

The reactivity of an aryl halide in SNAr reactions is highly dependent on the position of the electron-withdrawing substituents relative to the leaving group (the halogen). For substitution to be favorable, the negative charge of the intermediate must be effectively delocalized by the electron-withdrawing group. This stabilization is most effective when the substituent is positioned ortho or para to the leaving group.

In the case of 1-bromo-3-ethynyl-5-nitrobenzene, both the nitro group and the ethynyl (B1212043) group are situated meta to the bromine atom. Consequently, the negative charge of the Meisenheimer complex formed upon nucleophilic attack at the bromine-bearing carbon cannot be directly delocalized onto the nitro group through resonance. This lack of direct resonance stabilization renders the SNAr pathway at the C-Br bond significantly less favorable compared to isomers like 1-bromo-2-nitrobenzene or 1-bromo-4-nitrobenzene. While the inductive electron-withdrawing effects of the meta-substituents do increase the electrophilicity of the ring, this is generally insufficient to promote SNAr reactions under standard conditions. Therefore, direct displacement of the bromide by nucleophiles is not a primary reactive pathway for this molecule.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The aryl bromine center of 1-bromo-3-ethynyl-5-nitrobenzene is an excellent electrophilic partner for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are generally tolerant of a wide range of functional groups, including the nitro and ethynyl moieties present in the molecule.

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is particularly effective. The reaction is typically catalyzed by a palladium(0) complex. The presence of electron-withdrawing groups on the aryl bromide, such as the nitro group, can facilitate the initial oxidative addition step of the catalytic cycle, often leading to high reaction efficiency. Substrates with nitro groups have been shown to be compatible with these conditions, affording the coupled products in high yields nih.gov. The reaction's robustness allows for the coupling of 1-bromo-3-ethynyl-5-nitrobenzene with a diverse range of aryl, heteroaryl, alkyl, and alkenyl boronic acids or esters nih.govnbinno.com.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | Good to Excellent |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DMF | Good |

Other Catalytic Functionalizations (e.g., Amination, Carbonylation)

Beyond C-C bond formation, the aryl bromide can be functionalized through other palladium-catalyzed reactions to form C-N and C-C(O) bonds.

Buchwald-Hartwig Amination: This reaction enables the formation of aryl amines from aryl halides. Like Suzuki-Miyaura coupling, this method is highly tolerant of various functional groups. The electron-deficient nature of the 1-bromo-3-ethynyl-5-nitrobenzene ring makes it a suitable substrate for this transformation. The reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Carbonylation: The aryl bromide can undergo palladium-catalyzed carbonylation reactions in the presence of carbon monoxide and a suitable nucleophile. For instance, reaction with an alcohol (e.g., methanol) under a carbon monoxide atmosphere yields the corresponding methyl ester (Heck carbonylation). Similarly, using an amine as the nucleophile can produce amides. These reactions provide a direct route to introducing carbonyl functionality into the aromatic ring.

Reactivity of the Ethynyl Group

The terminal alkyne functionality is a versatile handle for a range of chemical transformations, most notably cycloaddition reactions and additions across the triple bond.

Cycloaddition Reactions (e.g., Click Chemistry, [2+2+2] Cycloadditions)

Azide-Alkyne Cycloaddition (Click Chemistry): The terminal ethynyl group of 1-bromo-3-ethynyl-5-nitrobenzene makes it an ideal substrate for the Huisgen 1,3-dipolar cycloaddition with azides to form stable 1,2,3-triazole rings. This reaction is the cornerstone of "click chemistry". The regioselectivity of the cycloaddition can be controlled by the choice of catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common variant, proceeding under mild conditions with high efficiency and excellent functional group tolerance beilstein-journals.orgbeilstein-archives.org. It selectively yields the 1,4-disubstituted triazole isomer nih.gov.

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, ruthenium catalysts, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄, direct the cycloaddition to selectively produce the 1,5-disubstituted triazole isomer organic-chemistry.orgorganic-chemistry.orgnih.govacs.orgnih.gov. This reaction also has a broad substrate scope, although strongly electron-withdrawing groups on aryl azide partners have been noted to sometimes inhibit reactivity organic-chemistry.org.

Table 2: Catalyst-Controlled Regioselectivity in Azide-Alkyne Cycloaddition

| Reaction | Catalyst System | Product | Regioselectivity |

|---|---|---|---|

| CuAAC | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate, CuI) | 1,4-disubstituted-1,2,3-triazole | High |

| RuAAC | Ru(II) source (e.g., Cp*RuCl(PPh₃)₂) | 1,5-disubstituted-1,2,3-triazole | High |

[2+2+2] Cycloadditions: The ethynyl group can also participate in transition-metal-catalyzed [2+2+2] cycloaddition reactions. For example, co-cyclotrimerization with two molecules of another alkyne or with an alkyne and a nitrile can lead to the formation of highly substituted benzene (B151609) or pyridine rings, respectively. The electron-deficient nature of the alkyne in 1-bromo-3-ethynyl-5-nitrobenzene can influence the efficiency and regioselectivity of these transformations.

Hydration and Hydroamination Reactions

Hydration: The addition of water across the alkyne triple bond (hydration) can be catalyzed by various metal salts, typically those of mercury, gold, or platinum. For a terminal alkyne like 1-bromo-3-ethynyl-5-nitrobenzene, the regioselectivity of hydration is key.

Markovnikov Hydration: Under acidic conditions with a mercury(II) catalyst, the reaction typically follows Markovnikov's rule to yield a methyl ketone after tautomerization of the initial enol intermediate.

Anti-Markovnikov Hydration: This pathway yields an aldehyde. It can be achieved through a two-step hydroboration-oxidation sequence or with certain ruthenium and iridium catalysts.

Hydroamination: The addition of an N-H bond from an amine across the alkyne is known as hydroamination. This reaction provides a direct, atom-economical route to enamines and imines. Catalysts based on late transition metals like gold, palladium, and ruthenium are commonly employed. The reaction of electron-deficient aryl alkynes can be challenging; for instance, the gold-catalyzed hydroamination of phenylacetylene with highly deactivated anilines (e.g., nitroaniline) has been reported to give low yields nih.govfrontiersin.org. However, palladium-catalyzed systems have shown success with a range of electron-withdrawing groups on the alkyne nih.govacs.org. The reaction typically follows the Markovnikov addition pattern, yielding an imine after tautomerization of the initially formed enamine.

Oligomerization and Polymerization Behavior

The bifunctional nature of 1-bromo-3-ethynyl-5-nitrobenzene, possessing both a terminal alkyne (ethynyl group) and a halogen (bromo group), renders it a promising monomer for the synthesis of conjugated oligomers and polymers. Specifically, it is well-suited for palladium-catalyzed cross-coupling reactions, which are foundational in the synthesis of poly(aryleneethynylene)s (PAEs).

While specific studies detailing the polymerization of 1-bromo-3-ethynyl-5-nitrobenzene are not extensively documented, its structure is analogous to monomers used in well-established polymerization techniques like the Sonogashira, Suzuki, or Heck cross-coupling reactions. In a potential Sonogashira polycondensation, the palladium catalyst would facilitate the coupling of the ethynyl group of one monomer with the bromo group of another, leading to the formation of a rigid, conjugated polymer backbone. The strong electron-withdrawing nitro group would remain as a pendant group on the polymer chain, significantly influencing the electronic properties, solubility, and potential applications of the resulting material in fields such as organic electronics. researchgate.net

Table 1: Potential Polymerization Reactions for 1-Bromo-3-ethynyl-5-nitrobenzene

| Reaction Type | Co-reactant Example | Catalyst System | Resulting Polymer Structure |

|---|---|---|---|

| Sonogashira Polycondensation | Self-condensation | Pd(PPh₃)₄ / CuI | Poly(5-nitro-1,3-phenyleneethynylene) |

| Suzuki Polycondensation | Aryldiboronic ester | Pd(PPh₃)₄ / Base | Alternating copolymer |

| Heck Polycondensation | Alkene (e.g., ethylene) | Pd(OAc)₂ / Ligand | Alternating copolymer |

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing moiety that dominates the chemical reactivity of the aromatic ring. It strongly deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack. Beyond its influence on the benzene core, the nitro group itself can undergo a variety of chemical transformations.

Reduction Pathways to Amine and Other Nitrogen-Containing Functionalities

One of the most fundamental transformations of aromatic nitro compounds is their reduction to the corresponding amino group. This conversion is a cornerstone of synthetic chemistry, providing access to anilines which are precursors to a vast array of dyes, pharmaceuticals, and polymers. nbinno.com The reduction can be achieved through several reliable methods, with catalytic hydrogenation and the use of dissolving metals in acidic media being the most common.

Catalytic hydrogenation typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support. Alternatively, metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are effective reducing agents. nbinno.com The choice of reagent can be critical for chemoselectivity, especially when other reducible functional groups, such as the ethynyl group, are present. Milder or more specific reagents may be required to selectively reduce the nitro group without affecting the alkyne.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description | Typical Conditions |

|---|---|---|

| H₂ / Pd-C | Catalytic Hydrogenation | Pressurized H₂ gas, solvent (e.g., ethanol, ethyl acetate) |

| Fe / HCl | Metal/Acid Reduction | Reflux in aqueous acidic solution |

| SnCl₂ / HCl | Metal Salt/Acid Reduction | Often used for selective reductions |

| Na₂S₂O₄ | Sodium Dithionite | Aqueous or biphasic solvent system |

Nucleophilic Aromatic Substitution of Hydrogen (SNArH/VNS)

The strong electron-withdrawing nature of the nitro group makes the aromatic ring of 1-bromo-3-ethynyl-5-nitrobenzene highly electron-deficient and thus susceptible to nucleophilic attack. A particularly important reaction for such compounds is the Vicarious Nucleophilic Substitution of Hydrogen (VNS). This reaction allows for the formal replacement of a hydrogen atom on the aromatic ring with a nucleophile. organic-chemistry.org

The VNS mechanism involves the addition of a carbanion that bears a leaving group (e.g., a halogen or phenoxy group) to an electron-deficient aromatic ring. studfile.net This addition occurs at positions ortho or para to the strongly activating nitro group. organic-chemistry.org The resulting intermediate, a σ-adduct, then undergoes a base-induced β-elimination of the leaving group along with a ring proton, which restores the aromaticity and results in the net substitution of hydrogen. nih.govthieme-connect.de

For 1-bromo-3-ethynyl-5-nitrobenzene, the nitro group at position 5 activates the ortho positions (C4, C6) and the para position (C2) for VNS. Therefore, reaction with a suitable carbanion, such as that derived from chloromethyl phenyl sulfone, would be expected to yield a mixture of isomers with the new substituent at these positions. organic-chemistry.org A key feature of VNS is that it is often kinetically favored over the substitution of a halogen (like the bromine at C1) at an equally activated position. studfile.netd-nb.info

Condensation and Addition Reactions Involving the Nitro Group (e.g., Henry Reaction, Michael Addition)

The Henry (nitro-aldol) and Michael addition reactions are powerful carbon-carbon bond-forming reactions in organic synthesis. However, their mechanisms are critically dependent on the presence of an acidic α-hydrogen atom adjacent to the nitro group. In nitroalkanes, a base can easily deprotonate the α-carbon to form a stabilized nitronate anion, which then acts as the key nucleophile. nih.govwikipedia.orgorganic-chemistry.org

1-Bromo-3-ethynyl-5-nitrobenzene is an aromatic nitro compound and lacks an α-carbon with abstractable protons. Therefore, it cannot directly participate as the nucleophilic component in the classical Henry or Michael reactions. These reactions are characteristic of aliphatic, not aromatic, nitro compounds. studfile.net

While the nitro group of 1-bromo-3-ethynyl-5-nitrobenzene does not undergo these specific reactions, aromatic nitro compounds can participate in other types of condensation reactions. For instance, under basic conditions, nitroarenes are known to condense with nucleophiles like arylacetonitriles. These reactions, however, proceed through different mechanisms and typically lead to heterocyclic products rather than simple addition adducts. acs.orgsemanticscholar.org

Interplay and Synergy of Multiple Functional Groups on Reactivity

The reactivity of 1-bromo-3-ethynyl-5-nitrobenzene is not merely the sum of its individual functional groups but is a result of their complex electronic and steric interplay. The position and nature of each substituent dictate the regio- and chemoselectivity of chemical transformations.

Electronic and Steric Effects on Reaction Regio- and Chemoselectivity

The directing effects of the three functional groups on the benzene ring are crucial for predicting reaction outcomes.

Nitro Group (-NO₂): As a powerful deactivator with strong electron-withdrawing capabilities through both resonance (-M) and inductive (-I) effects, it directs incoming electrophiles to the meta position (C1, C3). Conversely, and more significantly for this molecule, it is a strong activator and ortho/para director for nucleophilic aromatic substitution. nbinno.comlibretexts.org

Bromo Group (-Br): This group is deactivating due to its electron-withdrawing inductive effect (-I), but it is an ortho/para director for electrophilic substitution because its lone pairs can donate electron density through resonance (+M). It also serves as a potential leaving group in nucleophilic substitution or a site for metal-catalyzed cross-coupling.

Ethynyl Group (-C≡CH): This group is weakly deactivating via an inductive effect. It is a key site for reactions such as Sonogashira coupling, cycloadditions, or hydration.

This combination of effects leads to predictable regioselectivity. For nucleophilic aromatic substitution of hydrogen (VNS), the nitro group is the dominant directing group, making positions 2, 4, and 6 the most likely sites for attack. For electrophilic aromatic substitution, the ring is strongly deactivated by all three substituents, making such reactions difficult. If forced, the substitution pattern would be complex, guided by the competing directing effects of the bromo (ortho, para) and nitro/ethynyl (meta) groups.

Chemoselectivity is also a key consideration. For instance, in a palladium-catalyzed Sonogashira coupling, the reaction would selectively occur between the bromo and ethynyl functionalities, leaving the nitro group untouched. Conversely, reduction with H₂/Pd-C could potentially reduce both the nitro group and the ethynyl group, requiring careful selection of conditions to achieve selective reduction of only the nitro functionality. acs.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy for Molecular Conformation and Functional Group Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the conformational details of a molecule. The vibrational modes of 1-Bromo-3-ethynyl-5-nitrobenzene are determined by its constituent atoms and the bonds connecting them, offering a unique spectral fingerprint.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum of 1-Bromo-3-ethynyl-5-nitrobenzene is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups: the nitro (-NO₂), ethynyl (B1212043) (-C≡CH), and bromo (-Br) substituents on the benzene (B151609) ring.

Key Predicted FT-IR Absorption Bands:

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.orglibretexts.orgvscht.cz

Ethynyl C-H Stretching: The terminal alkyne C-H bond gives rise to a sharp, characteristic absorption band around 3300 cm⁻¹. pressbooks.pub

C≡C Stretching: The stretching vibration of the carbon-carbon triple bond in the ethynyl group is expected to produce a weak to medium intensity band in the 2150-2100 cm⁻¹ region. pressbooks.pub

Nitro Group Vibrations: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1550 and 1500 cm⁻¹ and a symmetric stretch between 1390 and 1330 cm⁻¹. libretexts.org

Aromatic C=C Stretching: The in-ring carbon-carbon stretching vibrations of the benzene ring usually result in multiple bands in the 1600-1450 cm⁻¹ region. libretexts.orgpressbooks.pub

C-N Stretching: The stretching of the carbon-nitrogen bond of the nitro group is expected in the fingerprint region.

C-Br Stretching: The carbon-bromine stretching vibration is anticipated to appear at lower wavenumbers, typically in the 700-500 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the benzene ring and for a 1,3,5-trisubstituted ring, are expected in the 900-675 cm⁻¹ region. libretexts.orgspectroscopyonline.com

Interactive Data Table: Predicted FT-IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Ethynyl C-H Stretch | ~3300 | Sharp, Medium |

| Aromatic C-H Stretch | 3100-3050 | Medium |

| C≡C Stretch | 2140-2110 | Weak-Medium |

| Asymmetric NO₂ Stretch | 1545-1520 | Strong |

| Aromatic C=C Stretch | 1610-1580, 1500-1475 | Medium |

| Symmetric NO₂ Stretch | 1355-1335 | Strong |

| Aromatic C-H Out-of-Plane Bend | 880-860 | Strong |

| C-Br Stretch | 680-550 | Medium-Strong |

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrational modes that involve a change in the polarizability of the molecule are Raman active. For 1-Bromo-3-ethynyl-5-nitrobenzene, the symmetric vibrations and those of the non-polar bonds are expected to be particularly prominent in the Raman spectrum.

Key Predicted Raman Shifts:

Symmetric NO₂ Stretch: This vibration is expected to be a strong band in the Raman spectrum, appearing in the 1355-1335 cm⁻¹ region.

C≡C Stretch: The carbon-carbon triple bond stretch, which is often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum in the 2140-2110 cm⁻¹ range.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring is a characteristic and often intense Raman band, expected around 1000 cm⁻¹.

C-Br Stretch: The carbon-bromine stretch is also anticipated to be Raman active.

Interactive Data Table: Predicted Raman Shifts

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Ethynyl C-H Stretch | ~3300 | Medium |

| Aromatic C-H Stretch | 3100-3050 | Medium |

| C≡C Stretch | 2140-2110 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| Symmetric NO₂ Stretch | 1355-1335 | Strong |

| C-Br Stretch | 680-550 | Medium |

In modern computational chemistry, Density Functional Theory (DFT) is a powerful tool for predicting the vibrational frequencies of molecules. irjet.net These calculations provide a theoretical spectrum that can be compared with experimental data. Typically, computed harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of finite basis sets. irjet.net

To improve the agreement between theoretical and experimental data, scaling factors are often applied to the computed frequencies. The selection of the functional and basis set in the DFT calculations is crucial for obtaining accurate predictions. jst.go.jpnih.gov For molecules like 1-Bromo-3-ethynyl-5-nitrobenzene, a functional such as B3LYP with a basis set like 6-311++G(d,p) would be expected to yield reliable theoretical vibrational spectra. irjet.net A strong correlation between the scaled theoretical frequencies and the (yet to be determined) experimental FT-IR and Raman spectra would provide a high degree of confidence in the structural assignment and the understanding of the molecule's vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, spin-spin coupling, and integration of the signals, a complete structural assignment can be achieved.

The ¹H NMR spectrum of 1-Bromo-3-ethynyl-5-nitrobenzene is predicted to be relatively simple, reflecting the symmetry of the molecule. The aromatic region will provide key information about the substitution pattern, while the signal from the ethynyl proton is also highly characteristic.

Predicted ¹H NMR Spectral Features:

Aromatic Protons: The benzene ring has three protons. Due to the substitution pattern, two protons are chemically equivalent, and one is unique. The strong electron-withdrawing effects of the nitro and bromo groups will deshield these protons, causing them to resonate at a relatively high chemical shift (downfield), likely in the range of 7.5-8.5 ppm. libretexts.orgstackexchange.commnstate.eduamherst.edu The unique proton, situated between the bromo and nitro groups, is expected to be the most deshielded.

Ethynyl Proton: The proton of the terminal alkyne is expected to appear as a sharp singlet. Its chemical shift is influenced by the aromatic ring current and is typically found in the range of 3.0-3.5 ppm.

Spin-Spin Coupling: The aromatic protons will exhibit meta-coupling, with a small coupling constant (J) typically in the range of 2-3 Hz. This will result in the signals appearing as triplets or doublets of doublets, depending on the resolution.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (C2/C6) | 8.0 - 8.3 | d (doublet) | ~2-3 |

| Aromatic H (C4) | 8.2 - 8.5 | t (triplet) | ~2-3 |

| Ethynyl H | 3.2 - 3.5 | s (singlet) | N/A |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 1-Bromo-3-ethynyl-5-nitrobenzene will give rise to a distinct signal.

Predicted ¹³C NMR Spectral Features:

Aromatic Carbons: The six carbons of the benzene ring will have different chemical shifts based on their substituents. The carbon atoms bonded to the bromo, ethynyl, and nitro groups will have their resonances significantly shifted. The carbon attached to the nitro group is expected to be the most downfield shifted, likely in the 148-152 ppm range. The carbon bonded to the bromine atom is predicted to be in the 120-125 ppm region. The remaining aromatic carbons will appear in the 120-140 ppm range. hw.ac.uklibretexts.orgoregonstate.eduopenstax.org

Ethynyl Carbons: The two carbons of the ethynyl group will have characteristic chemical shifts. The carbon attached to the benzene ring will resonate at a lower field (more deshielded) than the terminal carbon, typically in the 80-90 ppm range. The terminal carbon is expected to be in the 75-85 ppm range.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-NO₂ | 148 - 152 |

| C-Br | 120 - 125 |

| C-C≡CH | 130 - 135 |

| Aromatic CH (C2/C6) | 125 - 130 |

| Aromatic CH (C4) | 135 - 140 |

| -C≡CH | 80 - 90 |

| -C≡CH | 75 - 85 |

Application of Advanced Two-Dimensional NMR Techniques4.3. Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Further research, including the synthesis and subsequent analysis of "1-Bromo-3-ethynyl-5-nitrobenzene," would be required to generate the data necessary to populate these sections.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for the study of medium-sized organic molecules. DFT calculations would be instrumental in building a comprehensive profile of 1-bromo-3-ethynyl-5-nitrobenzene.

Geometry Optimization and Conformational Energy Landscape Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. A geometry optimization would be performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For 1-bromo-3-ethynyl-5-nitrobenzene, the planarity of the benzene (B151609) ring and the orientation of the ethynyl (B1212043) and nitro groups would be key parameters. While significant conformational flexibility is not expected due to the rigidity of the benzene ring and the linear ethynyl group, minor variations in the dihedral angles of the nitro group could be explored to confirm the global minimum structure.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule. For 1-bromo-3-ethynyl-5-nitrobenzene, the HOMO is expected to have significant contributions from the π-system of the benzene ring and the ethynyl group, while the LUMO is likely to be localized on the nitro group due to its strong electron-withdrawing nature. DFT calculations would provide precise energy values for these orbitals and the resulting energy gap, offering insights into its potential reactivity in various chemical reactions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. For 1-bromo-3-ethynyl-5-nitrobenzene, the MEP would likely show a region of high negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and potentially near the bromine atom, indicating a "sigma-hole" that can participate in halogen bonding. researchgate.net This map is invaluable for predicting how the molecule will interact with other molecules and its sites of intermolecular interactions.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of each nucleus. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, it is possible to calculate the ¹H and ¹³C NMR chemical shifts for 1-bromo-3-ethynyl-5-nitrobenzene. worldscientificnews.comyoutube.com These predicted shifts would help in the assignment of experimental NMR spectra.

Vibrational Frequencies: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy. worldscientificnews.com For 1-bromo-3-ethynyl-5-nitrobenzene, this would allow for the assignment of characteristic vibrational bands, such as the C≡C stretch of the ethynyl group, the symmetric and asymmetric stretches of the NO₂ group, and the various vibrations of the substituted benzene ring.

| Spectroscopic Parameter | Predicted Information |

| ¹H NMR Chemical Shifts | The expected positions of proton signals in the NMR spectrum. |

| ¹³C NMR Chemical Shifts | The expected positions of carbon signals in the NMR spectrum. |

| Vibrational Frequencies | The frequencies of IR and Raman active vibrational modes. |

Quantum Chemical Descriptors and Structure-Reactivity Correlations

From the results of DFT calculations, a variety of quantum chemical descriptors can be derived to quantify the reactivity and other properties of 1-bromo-3-ethynyl-5-nitrobenzene. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

| Quantum Chemical Descriptor | Description |

| Ionization Potential (I) | The energy required to remove an electron (approximated by -EHOMO). |

| Electron Affinity (A) | The energy released when an electron is added (approximated by -ELUMO). |

| Electronegativity (χ) | The tendency of the molecule to attract electrons ( (I+A)/2 ). |

| Chemical Hardness (η) | The resistance to change in electron distribution ( (I-A)/2 ). |

| Chemical Softness (S) | The reciprocal of chemical hardness ( 1/η ). |

| Electrophilicity Index (ω) | A measure of the electrophilic character of the molecule ( χ²/2η ). |

| Dipole Moment | A measure of the overall polarity of the molecule. |

These descriptors would provide a quantitative basis for comparing the reactivity of 1-bromo-3-ethynyl-5-nitrobenzene with other related compounds and for predicting its behavior in different chemical environments. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile.

Calculation of Molecular Dipole Moments and Polarizabilities

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is crucial for understanding non-covalent interactions. Molecules with extended π-systems, such as the benzene ring and the ethynyl group in the title compound, are expected to have significant polarizability.

Table 1: Calculated Dipole Moments and Polarizabilities of Analogous Compounds

| Compound | Dipole Moment (Debye) | Polarizability (ų) | Source |

| 1,3-Dibromo-5-nitrobenzene | Data not available | Data not available | |

| 3-Bromonitrobenzene | Data not available | Data not available |

No specific data for the dipole moment and polarizability of 1-bromo-3-ethynyl-5-nitrobenzene or its close analogs were found in the provided search results. This table is included as a template for where such data would be presented.

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method for estimating partial atomic charges in a molecule, providing insight into the distribution of electrons. This analysis is highly dependent on the basis set used in the calculation. nih.govnih.gov For 1-bromo-3-ethynyl-5-nitrobenzene, the analysis would be expected to show a significant negative charge on the oxygen atoms of the nitro group and a positive charge on the nitrogen atom. The bromine atom would carry a partial negative charge, while the carbon atoms of the benzene ring would have varying charges depending on their position relative to the substituents.

The electron-withdrawing nature of the nitro group significantly influences the charge distribution in the benzene ring, leading to a depletion of electron density at the ortho and para positions relative to the nitro group. rsc.org The bromine atom and the ethynyl group also contribute to this charge redistribution.

Table 2: Theoretical Atomic Charges in a Related Compound (e.g., meta-bromonitrobenzene)

| Atom | Mulliken Charge (a.u.) |

| C1 (C-Br) | Data not available |

| C2 | Data not available |

| C3 (C-NO₂) | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| Br | Data not available |

| N | Data not available |

| O1 (Nitro) | Data not available |

| O2 (Nitro) | Data not available |

| H (on ring) | Data not available |

Specific Mulliken charge data for 1-bromo-3-ethynyl-5-nitrobenzene was not found in the search results. This table illustrates the expected format for such data, which would be derived from computational chemistry studies.

Intermolecular Interactions and Solid-State Characteristics

Computational Assessment of Hydrogen Bonding Interactions (e.g., C-H···O, C-H···Br)

In the crystal structure of compounds containing C-H bonds and potential hydrogen bond acceptors like oxygen and bromine, weak C-H···O and C-H···Br hydrogen bonds can play a significant role in stabilizing the crystal lattice. In the case of 1-bromo-3-ethynyl-5-nitrobenzene, the acetylenic C-H group is a potential hydrogen bond donor.

Studies on related compounds, such as meta-bromonitrobenzene derivatives, have highlighted the importance of various intermolecular interactions, including C-H···Br hydrogen bonds, in the crystal packing. nih.goviucr.org The presence of the nitro group provides strong hydrogen bond acceptors in its oxygen atoms, making C-H···O interactions highly probable.

Exploration of Halogen Bonding Interactions (e.g., Br···N, Br···O)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In 1-bromo-3-ethynyl-5-nitrobenzene, the bromine atom can participate in halogen bonds with the nitrogen or oxygen atoms of the nitro group of a neighboring molecule (Br···N or Br···O). The strength and geometry of these interactions are influenced by the electronic environment of the bromine atom. The introduction of electron-donating or withdrawing groups can alter the electrostatic potential on the halogen atom, affecting its ability to form halogen bonds. nih.goviucr.org

In a study of meta-bromonitrobenzene and its amino-substituted derivatives, the bromine atom was found to be involved in various interactions, including Br···O contacts. nih.goviucr.org The nature of these interactions was shown to be dependent on the position of the amino group, which modifies the charge distribution on the bromine atom.

Analysis of π-π Stacking and Other Aromatic Interactions

Aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules are aligned. These interactions are crucial in the crystal engineering of aromatic compounds. For nitroaromatic compounds, these stacking interactions can be particularly strong, with interaction energies reaching up to -14.6 kcal/mol in complexes with aromatic amino acid side chains. nih.gov The presence of the electron-withdrawing nitro group can enhance these interactions.

Energy Decomposition Analysis of Non-Covalent Interactions within Crystal Lattices

Energy decomposition analysis (EDA) is a computational method used to partition the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer terms. wisc.edursc.org This analysis provides a quantitative understanding of the nature of the intermolecular forces holding the crystal together.

For a molecular crystal like 1-bromo-3-ethynyl-5-nitrobenzene, EDA could be used to quantify the contributions of the various hydrogen bonds, halogen bonds, and π-π stacking interactions to the lattice energy. For example, in energetic co-crystals, EDA has been used to show that hydrogen bonding in molecular pairs with at least one non-energetic molecule is dominated by polarization and charge transfer effects, while interactions in energetic-energetic molecular pairs are typically weaker and dominated by electrostatic and van der Waals forces. rsc.org

Modeling of Donor-Acceptor Interactions and Charge-Transfer Complexes

Computational and theoretical chemistry provides a powerful lens for investigating the intramolecular and intermolecular electronic properties of 1-Bromo-3-ethynyl-5-nitrobenzene. The inherent electronic asymmetry of this molecule, arising from the presence of a potent electron-withdrawing nitro group (-NO₂) and an electron-donating, π-rich ethynyl group, makes it a compelling subject for studies on donor-acceptor interactions and the formation of charge-transfer (CT) complexes. While specific computational studies exclusively targeting 1-Bromo-3-ethynyl-5-nitrobenzene are not extensively documented in public literature, the principles of its electronic behavior can be thoroughly understood by drawing parallels with analogous molecular systems and through the application of established theoretical frameworks.

The primary approach for modeling such interactions is through quantum chemical calculations, most notably using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). rsc.org These methods allow for the detailed analysis of the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The spatial distribution and energy levels of these orbitals are critical in defining the donor-acceptor characteristics of the molecule.

In the case of 1-Bromo-3-ethynyl-5-nitrobenzene, the HOMO is anticipated to be predominantly localized on the ethynyl and phenyl moieties, which constitute the electron-rich (donor) part of the molecule. Conversely, the LUMO is expected to be centered on the electron-deficient nitrobenzene (B124822) fragment, a characteristic feature of nitroaromatic compounds. rsc.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic transitions and its potential to engage in charge-transfer processes. nih.gov A smaller HOMO-LUMO gap generally correlates with a higher propensity for intramolecular charge transfer (ICT) upon photoexcitation.

The formation of intermolecular charge-transfer complexes often involves the interaction of 1-Bromo-3-ethynyl-5-nitrobenzene (as an electron acceptor) with a suitable electron donor molecule. Theoretical models can predict the geometry, stability, and electronic spectra of such complexes. researchgate.net The stability of these complexes is often attributed to the charge transfer from the donor to the acceptor. rsc.org Computational methods can quantify the degree of charge transfer in both the ground and excited states.

Furthermore, Natural Bond Orbital (NBO) analysis is a valuable computational tool to probe specific donor-acceptor interactions within the molecule. researchgate.net This analysis can elucidate the hyperconjugative interactions and charge delocalization from the electron-donating parts to the electron-accepting nitro group, providing a quantitative measure of the intramolecular electronic communication.

To illustrate the concepts discussed, the following table presents representative data from computational studies on analogous nitroaromatic and ethynyl-containing systems. These values, while not specific to 1-Bromo-3-ethynyl-5-nitrobenzene, provide a scientifically grounded approximation of the electronic parameters that would be expected for this molecule.

| Property | Representative Value (Illustrative) | Significance in Donor-Acceptor Interactions |

| HOMO Energy | -6.5 to -7.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -3.0 to -4.0 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 3.0 to 4.0 eV | A smaller gap facilitates electronic excitation and intramolecular charge transfer. |

| Ground State Dipole Moment | 3.0 to 5.0 D | A significant dipole moment suggests a polarized ground state due to donor-acceptor character. |

| Charge on Nitro Group (NBO) | -0.4 to -0.6 e | Quantifies the electron-withdrawing strength of the nitro group. |

| Charge on Ethynyl Group (NBO) | -0.1 to +0.1 e | Reflects the net electronic effect of the ethynyl substituent. |

This interactive table is based on typical values found in the literature for structurally related compounds and is intended for illustrative purposes.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Chemical Synthesis

The unique trifunctional nature of 1-Bromo-3-ethynyl-5-nitrobenzene, featuring bromo, ethynyl (B1212043), and nitro groups on a benzene (B151609) ring, makes it a highly versatile building block in organic synthesis. Each functional group offers a distinct reaction site, allowing for a stepwise and controlled construction of complex molecular architectures.

Precursor for Advanced Pharmaceutical Intermediates

In the realm of pharmaceutical development, the structural motifs present in 1-Bromo-3-ethynyl-5-nitrobenzene are of significant interest. The bromo and ethynyl groups are particularly amenable to a variety of cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck couplings. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon bonds, enabling the synthesis of intricate molecular frameworks that are often the basis for new therapeutic agents. The nitro group can be readily reduced to an amine, providing a key functional handle for further molecular elaboration, a common strategy in the synthesis of pharmaceutical compounds.

| Functional Group | Potential Pharmaceutical Application | Key Reactions |

| Bromo | Introduction of aromatic and heterocyclic moieties | Suzuki, Stille, Buchwald-Hartwig couplings |

| Ethynyl | Formation of carbon-carbon bonds, introduction of rigidity | Sonogashira coupling, Click chemistry |

| Nitro | Conversion to an amine group for further functionalization | Reduction (e.g., with SnCl2, H2/Pd) |

Synthesis of Functional Dyes and Pigments

The synthesis of functional dyes and pigments often relies on the construction of extended π-conjugated systems, which are responsible for their color and other photophysical properties. The ethynyl group in 1-Bromo-3-ethynyl-5-nitrobenzene is an ideal component for building such systems through reactions like the Sonogashira coupling, which can be used to link multiple aromatic rings. The bromo and nitro groups can also be chemically modified to fine-tune the electronic properties of the resulting dye molecule, thereby influencing its color, light-fastness, and other performance characteristics. While direct synthesis of dyes from this specific compound is not widely reported, the general utility of bromo-nitroaromatics as dye precursors is well-established. chemimpex.com

Development of Agrochemical Precursors

Similar to its role in pharmaceuticals, 1-Bromo-3-ethynyl-5-nitrobenzene holds potential as a precursor for novel agrochemicals, such as herbicides, fungicides, and insecticides. The development of new crop protection agents often involves the synthesis and screening of large libraries of diverse chemical compounds. The trifunctional nature of this molecule allows for the rapid generation of a wide range of derivatives through combinatorial chemistry approaches. The bromo and ethynyl groups can be used to introduce various substituents, while the nitro group can be transformed to create different functionalities, leading to the discovery of new agrochemically active compounds. The broader class of bromo-nitrobenzene derivatives are recognized for their importance in agrochemical synthesis.

Contribution to Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the study of non-covalent interactions and their use in the design of complex, self-assembling systems. Crystal engineering, a sub-discipline of supramolecular chemistry, is concerned with the design and synthesis of crystalline solids with desired properties. The molecular structure of 1-Bromo-3-ethynyl-5-nitrobenzene suggests its potential as a valuable tool in these areas.

Design and Synthesis of Cocrystals and Multicomponent Solid Forms

Cocrystals are crystalline solids that consist of two or more different molecules held together in the same crystal lattice by non-covalent interactions. The formation of cocrystals can significantly alter the physicochemical properties of a compound, such as its solubility, melting point, and bioavailability. The functional groups on 1-Bromo-3-ethynyl-5-nitrobenzene, particularly the nitro group (a strong hydrogen bond acceptor) and the bromo and ethynyl groups (which can participate in halogen and other weak interactions), make it a promising candidate for the design and synthesis of cocrystals with other molecules.

Utilization of Non-Covalent Interactions for Controlled Self-Assembly

The controlled self-assembly of molecules into well-defined supramolecular architectures is a key goal of supramolecular chemistry. The specific arrangement of functional groups on the 1-Bromo-3-ethynyl-5-nitrobenzene ring can direct its self-assembly through a combination of non-covalent interactions, including:

Hydrogen Bonding: The nitro group can act as a hydrogen bond acceptor, interacting with suitable hydrogen bond donors on other molecules.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems.

C-H···π Interactions: The hydrogen atoms of the ethynyl group and the aromatic ring can interact with the π-electron clouds of adjacent molecules.

By carefully selecting co-forming molecules or modifying the substitution pattern on the aromatic ring, it may be possible to control the self-assembly process and create novel supramolecular structures with interesting properties and functions. The broader study of non-covalent interactions in π-conjugated functional materials highlights the importance of these forces in designing new materials with specific optoelectronic properties. rsc.orgresearchgate.net

Development of Advanced Functional Materials

The distinct reactive sites of 1-Bromo-3-ethynyl-5-nitrobenzene—the polymerizable ethynyl group and the electron-withdrawing nitro group—allow for its incorporation into a variety of advanced materials with tailored properties.

Synthesis of Conjugated Polymers and Oligomers via Ethynyl Polymerization

The terminal alkyne group of 1-Bromo-3-ethynyl-5-nitrobenzene serves as a key functional handle for polymerization reactions, particularly for creating conjugated polymers like poly(p-phenylene ethynylene)s (PPEs). These materials are of significant interest due to their unique electronic and photophysical properties. nih.gov The presence of the electron-withdrawing nitro group on the phenyl ring can significantly influence the properties of the resulting polymer, such as its electron affinity and band gap. nih.gov

Polymerization is often achieved through methods like Sonogashira cross-coupling reactions, where the ethynyl group couples with an aryl halide. nih.gov The choice of monomers and reaction conditions allows for the synthesis of polymers with varying molecular weights and structural characteristics. For instance, the introduction of substituents can alter the polymer's solubility and solid-state packing, which in turn affects its electronic properties. researchgate.net

Below is a representative table of polymer properties that can be influenced by the incorporation of nitro-substituted monomers:

| Property | Influence of Nitro Group | Potential Application |

| Electron Affinity | Increased | Electron-acceptor material in organic solar cells nih.gov |

| Band Gap | Lowered | Tunable light absorption in optoelectronic devices nih.gov |

| Solubility | Can be modified by monomer design | Improved processability for device fabrication |

| Thermal Stability | Generally good | Enhanced device longevity |

Exploration in Organic Electronic Materials through Charge-Transfer Properties

The nitro group in 1-Bromo-3-ethynyl-5-nitrobenzene imparts strong electron-withdrawing characteristics to the molecule. mdpi.com When this unit is incorporated into a larger conjugated system, it can facilitate intramolecular or intermolecular charge-transfer (CT) interactions. These CT properties are fundamental to the operation of various organic electronic devices. researchgate.net

Materials derived from this compound are explored for applications such as:

Organic Photovoltaics (OPVs): The electron-deficient nature of the nitro-substituted ring makes polymers containing this moiety suitable as acceptor materials in bulk heterojunction solar cells. nih.gov

Organic Field-Effect Transistors (OFETs): The charge transport characteristics can be tuned by the electron-accepting nitro group, potentially leading to n-type or ambipolar transistors.

Sensors: The electronic properties of materials containing the nitroaromatic moiety can be sensitive to the presence of specific analytes, forming the basis for chemical sensors. strath.ac.uk

Research in this area focuses on designing molecules and polymers where the charge-transfer characteristics are optimized for specific device performances.

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ethynyl and nitro groups of 1-Bromo-3-ethynyl-5-nitrobenzene, along with the potential for further functionalization of the aromatic ring, make it an interesting candidate for ligand design in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.comnih.gov MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com

The key features of 1-Bromo-3-ethynyl-5-nitrobenzene as a potential ligand component include:

Rigidity: The phenyl-ethynyl structure provides a rigid backbone, which is often desirable for creating porous and stable frameworks.

Functionality: The nitro group can influence the electronic environment of the pores and can interact with guest molecules.

Modularity: The bromo group can be used as a synthetic handle for further reactions (e.g., cross-coupling) to create more complex, multitopic ligands.

The design of ligands is crucial for controlling the topology, porosity, and functionality of the resulting MOFs. mdpi.com Ethynyl-functionalized ligands have been successfully used to create novel coordination complexes and materials. uni-wuerzburg.de By carefully selecting metal centers and co-ligands, it is possible to construct frameworks with tailored properties for applications in gas storage, separation, and catalysis. mdpi.com

Considerations for Sustainable and Green Synthetic Approaches

Modern chemical synthesis places a strong emphasis on sustainability, focusing on minimizing environmental impact and maximizing resource efficiency. The synthesis and application of complex molecules like 1-Bromo-3-ethynyl-5-nitrobenzene are increasingly evaluated through the lens of green chemistry principles.

Development of Catalytic Strategies for Enhanced Efficiency and Reduced Environmental Impact

Catalytic methods are central to green chemistry as they often lead to higher efficiency, milder reaction conditions, and reduced waste compared to stoichiometric reactions. rsc.org For syntheses involving 1-Bromo-3-ethynyl-5-nitrobenzene, key catalytic strategies include:

Cross-Coupling Reactions: Palladium-catalyzed reactions like Sonogashira and Suzuki couplings are vital for forming the carbon-carbon bonds necessary for polymer and complex molecule synthesis. nih.gov Developing catalysts that operate at low loadings, are recyclable, and function in greener solvents (like water or bio-based solvents) is an active area of research.

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and waste generation.

Photocatalysis: Using light to drive chemical reactions can offer a sustainable alternative to thermally driven processes, often proceeding under mild conditions with high selectivity. acs.org

The goal is to replace traditional, often wasteful, synthetic methods with more elegant and environmentally benign catalytic cycles.

Principles of Atom Economy and Waste Minimization in Complex Syntheses

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.org The ideal reaction has a 100% atom economy, where all atoms from the starting materials are incorporated into the final product, generating no byproducts. jocpr.com

When synthesizing or using 1-Bromo-3-ethynyl-5-nitrobenzene, the following principles are considered:

Reaction Design: Addition reactions (e.g., Diels-Alder, hydrogenation) are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. buecher.dersc.org Synthetic routes are designed to maximize the use of such reactions.

Minimizing Protecting Groups: The use of protecting groups adds steps to a synthesis and generates significant waste. Developing synthetic strategies that avoid or minimize their use is a key goal.

Waste Reduction: The environmental impact of a synthesis is not just about the desired product's yield but also the quantity and nature of the waste produced. This includes byproducts, spent catalysts, and solvents.

The following table illustrates the concept of atom economy with examples of reaction types:

| Reaction Type | General Scheme | Atom Economy | Waste Generation |

| Addition | A + B → C | High (often 100%) | Minimal to None |

| Substitution | A-B + C → A-C + B | Lower | Stoichiometric byproduct (B) |

| Elimination | A-B → A + B | Lower | Stoichiometric byproduct (B) |

By prioritizing catalytic methods and designing synthetic pathways with high atom economy, the chemical industry aims to reduce its environmental footprint while efficiently producing valuable functional materials derived from 1-Bromo-3-ethynyl-5-nitrobenzene. rsc.org

Future Research Directions and Emerging Challenges

Innovation in Highly Selective and Efficient Synthetic Methodologies

The synthesis of 1-Bromo-3-ethynyl-5-nitrobenzene typically involves a multi-step process, with the key transformation being the introduction of the ethynyl (B1212043) group. The Sonogashira coupling reaction is a cornerstone for this purpose, coupling a terminal alkyne with an aryl halide. researchgate.netlibretexts.org Future research in this area is geared towards enhancing the efficiency, selectivity, and sustainability of this process.

A probable synthetic route starts from the commercially available 1,3-dibromo-5-nitrobenzene. A selective Sonogashira coupling can be employed to introduce a single ethynyl group. The challenge lies in achieving high mono-alkynylation selectivity over di-alkynylation. Innovations in catalyst design, such as the use of bulky phosphine (B1218219) ligands on a palladium center, can play a crucial role in sterically hindering the second coupling reaction. nih.gov Furthermore, the development of copper-free Sonogashira protocols is an active area of research to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling). researchgate.net

Another avenue for innovation lies in the development of novel brominating agents for the synthesis of the precursor, 1-bromo-3-nitrobenzene, from nitrobenzene (B124822). While traditional methods often use bromine with a Lewis acid catalyst, newer methods employing reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a strong acid like sulfuric acid offer milder reaction conditions and higher yields. youtube.comnih.gov

Table 1: Comparison of Synthetic Methodologies for Key Steps

| Step | Traditional Method | Emerging Innovative Method | Advantages of Innovative Method |

| Bromination of Nitrobenzene | Br₂ / FeBr₃ | 1,3-dibromo-5,5-dimethylhydantoin / H₂SO₄ | Milder conditions, higher yields, improved safety. youtube.com |

| Ethynylation of Aryl Bromide | Pd/Cu catalyzed Sonogashira | Copper-free Sonogashira with specialized ligands | Avoids Glaser homocoupling, easier purification. researchgate.net |

Unveiling Novel Reactivity Profiles and Cascade Reactions

The unique combination of functional groups in 1-Bromo-3-ethynyl-5-nitrobenzene opens up a vast landscape for exploring novel reactivity and designing elegant cascade reactions. The ethynyl group can participate in a plethora of transformations, including cycloadditions, metal-catalyzed cross-coupling reactions, and nucleophilic additions. The nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the other substituents.

Future research will likely focus on exploiting this electronic influence to achieve novel transformations. For instance, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) at the bromine position, a reaction that can be further modulated by the electronic properties of the incoming nucleophile. nih.gov

Furthermore, the juxtaposition of the ethynyl and nitro groups could enable unique intramolecular cascade reactions. For example, reduction of the nitro group to an amine could be followed by an intramolecular cyclization onto the alkyne, leading to the formation of substituted indoles or other heterocyclic systems. The development of one-pot, multi-component reactions involving 1-Bromo-3-ethynyl-5-nitrobenzene as a key building block is a promising area for the efficient synthesis of complex molecular architectures. nih.govnih.gov

Advancements in Predictive Computational Modeling for Material Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery of novel materials based on the 1-Bromo-3-ethynyl-5-nitrobenzene scaffold. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic and photophysical properties of derivatives of this compound before their synthesis. nist.gov

Future research will focus on developing more accurate and efficient computational models to predict key material properties such as charge transport characteristics, absorption and emission spectra, and non-linear optical responses. By systematically modifying the substituents on the 1-Bromo-3-ethynyl-5-nitrobenzene core in silico, researchers can screen vast chemical spaces to identify promising candidates for specific applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Table 2: Predicted Electronic Properties of Substituted Ethynyl-Nitrobenzene Derivatives (Illustrative)

| Substituent at Bromo Position | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted Application |

| -H | -6.8 | -3.2 | 3.6 | Insulator |

| -NH₂ | -5.5 | -2.8 | 2.7 | p-type semiconductor |

| -CN | -7.2 | -3.8 | 3.4 | n-type semiconductor |

| -Thiophene | -6.1 | -3.1 | 3.0 | Organic conductor |

Note: The values in this table are illustrative and would need to be calculated using appropriate computational methods for specific derivatives of 1-Bromo-3-ethynyl-5-nitrobenzene.

Integration of 1-Bromo-3-ethynyl-5-nitrobenzene into Next-Generation Functional Material Systems

The versatile chemical handles on 1-Bromo-3-ethynyl-5-nitrobenzene make it an ideal building block for the construction of advanced functional materials. The bromo and ethynyl groups provide orthogonal sites for sequential cross-coupling reactions, allowing for the programmed assembly of complex conjugated systems.

Future research will explore the incorporation of this molecule into various material architectures, including:

Conjugated Polymers: Polymerization of derivatives of 1-Bromo-3-ethynyl-5-nitrobenzene can lead to novel conjugated polymers with tunable electronic and optical properties for applications in organic electronics.

Dendrimers and Macrocycles: The trifunctional nature of the molecule allows for its use as a core or a branching unit in the synthesis of dendrimers and macrocycles, which have potential applications in catalysis, drug delivery, and light harvesting.

Metal-Organic Frameworks (MOFs): The ethynyl and nitro groups can act as coordinating sites for metal ions, enabling the construction of novel MOFs with tailored pore sizes and functionalities for gas storage and separation.

The ability to precisely control the structure and properties of materials derived from 1-Bromo-3-ethynyl-5-nitrobenzene will be a key driver of innovation in this field.

Addressing Scalability Challenges in the Synthesis of Complex Aromatic Compounds

While the synthesis of complex aromatic compounds like 1-Bromo-3-ethynyl-5-nitrobenzene is achievable on a laboratory scale, significant challenges remain in scaling up these processes for industrial applications. beilstein-journals.orgd-nb.info These challenges include the use of expensive catalysts, the need for stringent reaction conditions (e.g., inert atmospheres), and the generation of stoichiometric byproducts that require costly separation and disposal.

Future research will focus on developing more robust and scalable synthetic protocols. This includes the development of highly active and reusable heterogeneous catalysts to replace their homogeneous counterparts. beilstein-journals.org The adoption of continuous flow chemistry offers a promising solution to many of the challenges associated with batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automated process control. d-nb.info Overcoming these scalability hurdles will be critical for the commercial viability of materials and technologies based on 1-Bromo-3-ethynyl-5-nitrobenzene. scielo.br

Q & A

Q. What are the optimized synthetic routes for 1-Bromo-3-ethynyl-5-nitrobenzene, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with nitration of 1-bromo-3-ethynylbenzene using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Intermediate isolation via column chromatography (silica gel, hexane/ethyl acetate) is critical. Characterization employs ¹H/¹³C NMR to confirm nitro-group positioning and FT-IR to verify ethynyl C≡C stretches (~2100 cm⁻¹). For intermediates like 1-bromo-3-ethynylbenzene, GC-MS can monitor purity .

Q. How do spectroscopic techniques distinguish 1-Bromo-3-ethynyl-5-nitrobenzene from structural analogs?

- Methodological Answer : Key identifiers include:

- NMR : Distinct aromatic proton splitting patterns (e.g., meta-nitro groups deshield adjacent protons, δ ~8.5–9.0 ppm).

- IR : Nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and ethynyl (C≡C ~2100 cm⁻¹) vibrations.

- Mass Spectrometry : Molecular ion peak at m/z ≈ 240 (C₈H₃BrN₂O₂⁺) with isotopic Br patterns (1:1 for ⁷⁹Br/⁸¹Br). Cross-validate with elemental analysis to resolve ambiguities .

Q. What are the reactivity trends of the ethynyl and nitro groups in cross-coupling reactions?

- Methodological Answer : The ethynyl group participates in Sonogashira coupling (Pd/Cu catalysts, aryl halides) to build conjugated systems, while the nitro group can be reduced (H₂/Pd-C or Zn/HCl) to amines for further functionalization. Competitive reactivity between Br and ethynyl groups must be managed—use mild conditions (e.g., low Pd loading) to preserve the ethynyl moiety. Monitor via TLC and HPLC .

Advanced Research Questions

Q. How can 1-Bromo-3-ethynyl-5-nitrobenzene be integrated into covalent organic frameworks (COFs) for optoelectronic applications?

- Methodological Answer : The ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition) to assemble COF nodes. Design a staggered or eclipsed framework (e.g., analogous to COF-5 ) by coupling with boronic acid-functionalized linkers. Use powder XRD to confirm crystallinity and BET analysis to assess porosity (target surface area >500 m²/g). Optimize reaction time/temperature to balance crystallinity and functional group stability .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic structures?

- Methodological Answer : Discrepancies (e.g., nitro group orientation in NMR vs. X-ray) arise from dynamic effects (e.g., rotational barriers). Use variable-temperature NMR to probe conformational flexibility. Complement with DFT calculations (e.g., Gaussian09) to model equilibrium geometries. For crystallography, grow single crystals via slow evaporation (solvent: DCM/hexane) and compare with Cambridge Structural Database entries .

Q. What computational strategies predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Employ frontier molecular orbital (FMO) theory to identify electron-deficient sites (nitro group directs electrophiles to meta/para positions). Validate with Density Functional Theory (DFT) using software like Gaussian or ORCA. Calculate Fukui indices for electrophilic attack or use machine learning models trained on nitroarene reactivity datasets to predict outcomes. Cross-check with experimental Hammett σ constants for substituent effects .

Data Contradiction and Validation

Q. How to address inconsistent yields in multi-step syntheses involving this compound?

- Methodological Answer : Trace byproducts using LC-MS or GC-MS to identify side reactions (e.g., ethynyl group oxidation or nitro reduction). Optimize stepwise conditions:

- Protect ethynyl groups with TMS during nitration.

- Use flow chemistry to control exothermic reactions.

Document batch variations with Design of Experiments (DoE) to isolate critical factors (e.g., catalyst purity, solvent drying) .

Safety and Compliance

Q. What safety protocols are critical when handling 1-Bromo-3-ethynyl-5-nitrobenzene?

- Methodological Answer :

- Use fume hoods and explosion-proof equipment due to nitro group instability.

- Avoid metal catalysts (e.g., Pd) near ethynyl groups to prevent exothermic decomposition.

- Follow ECHA guidelines for waste disposal (neutralize nitro compounds before discarding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.